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Cat. No.: B162617 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Petroselinic acid (cis-6-octadecenoic acid), a monounsaturated omega-12 fatty acid, stands

as a molecule of significant interest in the realms of biochemistry, natural product chemistry,

and pharmacology. First identified in the early 20th century, its unique structural properties and

biological activities have prompted over a century of scientific investigation. This technical

guide provides an in-depth exploration of the discovery and history of petroselinic acid

research, detailing its chemical characteristics, natural sources, and the experimental

methodologies used to isolate, identify, and characterize it. Furthermore, this guide will delve

into the known signaling pathways through which petroselinic acid exerts its biological effects,

offering a valuable resource for researchers and professionals in drug development.

Discovery and History of Research
The journey of petroselinic acid research began in 1909 when it was first isolated from the seed

oil of parsley (Petroselinum crispum) by Vongerichten and Kohler.[1][2][3][4] This discovery

marked the initial identification of this uncommon fatty acid. Subsequent research by Scherer

established its presence in the seed oils of other plants belonging to the Apiaceae (or

Umbelliferae) family, such as anise (Pimpinella anisum) and fennel (Foeniculum capillaceum).

[1]
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Early structural elucidation studies identified petroselinic acid as a C18:1 monounsaturated

fatty acid, a positional isomer of the more common oleic acid (cis-9-octadecenoic acid).[1] The

key structural difference lies in the position of the cis double bond, which is located at the 6th

carbon from the carboxyl end in petroselinic acid, as opposed to the 9th carbon in oleic acid.[1]

This seemingly subtle difference in structure imparts distinct physical and chemical properties,

including a higher melting point for petroselinic acid.[1] The structure was definitively confirmed

through techniques such as alkaline potassium permanganate (KMnO4) oxidation, which

cleaved the double bond to yield adipic acid and lauric aldehyde, and ozonolysis followed by

gas-liquid chromatography (GLC) of the resulting products.[5][6]

The prevalence of petroselinic acid as a major fatty acid component in the seed oils of the

Apiaceae, Araliaceae, and Garryaceae families has also made it a significant subject in the

field of chemosystematics, where its presence is used as an indicator of the close evolutionary

relationship between these plant families.[2]

Physicochemical Properties and Natural Occurrence
Petroselinic acid is a white, powdery solid at room temperature and is soluble in methanol but

insoluble in water.[2] A summary of its key physicochemical properties is presented in the table

below.

Property Value Reference

Chemical Formula C18H34O2 [2]

Molar Mass 282.468 g·mol−1 [2]

Melting Point 30 °C [1]

IUPAC Name (6Z)-Octadec-6-enoic acid [7]

Lipid Number 18:1 cis-6 [2]

Petroselinic acid is most abundantly found in the seed oils of plants belonging to the

Umbelliferae (Apiaceae) family.[1][5][8] The concentration of petroselinic acid can vary

significantly depending on the plant species, geographical origin, and extraction method.[1][8]

The table below summarizes the reported concentrations of petroselinic acid in the seed oils of

various Umbelliferae species.
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Plant Species Common Name
Petroselinic Acid
Content (%)

Reference

Anethum graveolens Dill 79.9 - 87.2 [1]

Apium graveolens Celery 49.4 - 75.6 [1]

Carum carvi Caraway 28.5 - 61.8 [1][8]

Coriandrum sativum Coriander 1 - 81.9 [1][8]

Cuminum cyminum Cumin 21.3 [6]

Foeniculum vulgare Fennel 43.1 - 81.9 [1][8]

Petroselinum crispum Parsley 35 - 75.1 [1][8]

Pimpinella anisum Anise 10.4 - 75.6 [1][8]

Experimental Protocols
This section details the methodologies for the extraction, isolation, and analysis of petroselinic

acid from plant seeds, as well as a method for determining its double bond position.

Extraction of Seed Oil
A widely used method for extracting oil from seeds is Soxhlet extraction, which provides a high

yield.

Protocol: Soxhlet Extraction

Sample Preparation: Grind the seeds (e.g., coriander, parsley, fennel) into a fine powder to

increase the surface area for solvent penetration.

Soxhlet Apparatus Setup:

Place the ground seed powder into a thimble.

Insert the thimble into the main chamber of the Soxhlet extractor.
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Fill a round-bottom flask with n-hexane (the extraction solvent) to approximately two-thirds

of its volume and add a few boiling chips.

Connect the flask to the Soxhlet extractor and attach a condenser to the top.

Extraction:

Heat the n-hexane in the round-bottom flask to its boiling point.

The solvent vapor will travel up the distillation arm, condense in the condenser, and drip

down into the thimble containing the seed powder.

The solvent will fill the thimble and extract the oil.

Once the solvent reaches the top of the siphon arm, the entire contents of the extractor

chamber are siphoned back into the round-bottom flask.

This cycle is allowed to repeat for several hours (typically 6-8 hours) to ensure complete

extraction.

Solvent Removal: After extraction, the n-hexane is removed from the extracted oil using a

rotary evaporator under reduced pressure.

Oil Collection: The remaining crude seed oil is collected and can be stored for further

analysis.

Isolation of Petroselinic Acid
To study its properties and biological activities, petroselinic acid is often isolated from the

triglyceride-rich seed oil. This typically involves saponification followed by purification.

Protocol: Saponification and Isolation

Saponification (Alkaline Hydrolysis):

Dissolve the extracted seed oil in an excess of alcoholic potassium hydroxide solution

(e.g., 1 M KOH in 95% ethanol).
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Reflux the mixture for 1-2 hours to hydrolyze the triglycerides into glycerol and potassium

salts of fatty acids (soaps).

Acidification:

After cooling, acidify the mixture with a strong acid (e.g., 6 M HCl) to a pH of

approximately 1-2. This protonates the fatty acid salts, converting them into free fatty

acids.

Extraction of Free Fatty Acids:

Extract the free fatty acids from the acidified aqueous solution using a nonpolar solvent

such as petroleum ether or diethyl ether in a separatory funnel.

Wash the organic layer with distilled water to remove any remaining mineral acid and

glycerol.

Dry the organic layer over anhydrous sodium sulfate.

Solvent Removal: Remove the solvent using a rotary evaporator to obtain a mixture of free

fatty acids.

Purification by Crystallization:

Dissolve the fatty acid mixture in a minimal amount of a suitable solvent (e.g., acetone or

ethanol).

Cool the solution to a low temperature (e.g., -20°C to -30°C). Petroselinic acid, having a

higher melting point than other common unsaturated fatty acids like oleic and linoleic acid,

will preferentially crystallize out of the solution.

Collect the crystallized petroselinic acid by filtration.

Further purification can be achieved by recrystallization.

Analysis by Gas Chromatography (GC)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gas chromatography is a standard technique for the quantitative and qualitative analysis of

fatty acid composition. Due to the similar retention times of petroselinic acid and its isomer oleic

acid, derivatization to fatty acid methyl esters (FAMEs) or other esters and the use of a highly

polar capillary column are often necessary for their separation.

Protocol: GC Analysis of Fatty Acid Methyl Esters (FAMEs)

Derivatization to FAMEs:

Treat the isolated fatty acids or the total lipid extract with a methylating agent. A common

method is to use boron trifluoride (BF3) in methanol.

Briefly, add 1-2 mL of 14% BF3-methanol to the fatty acid sample (approximately 10-20

mg) in a screw-capped tube.

Heat the mixture in a water bath at 60-100°C for 5-10 minutes.

After cooling, add water and extract the FAMEs with hexane.

Wash the hexane layer with water and dry it over anhydrous sodium sulfate.

GC Conditions:

Gas Chromatograph: Agilent 7890B or equivalent.

Column: Highly polar capillary column, e.g., a biscyanopropyl polysiloxane column (e.g.,

SP-2380, 100 m x 0.25 mm i.d., 0.20 µm film thickness).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injector: Split/splitless injector at 250°C.

Oven Temperature Program:

Initial temperature: 140°C, hold for 5 minutes.

Ramp to 240°C at a rate of 4°C/min.
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Hold at 240°C for 20 minutes.

Detector: Flame Ionization Detector (FID) at 260°C.

Analysis: Inject a small volume (e.g., 1 µL) of the FAMEs in hexane into the GC. Identify the

peaks by comparing their retention times with those of known standards. Quantify the fatty

acids by measuring the peak areas.

Determination of Double Bond Position by Ozonolysis-
Mass Spectrometry
Modern mass spectrometry techniques coupled with ozonolysis allow for the precise

determination of the double bond position in fatty acids.

Principle of Ozonolysis-Mass Spectrometry:

Ozone (O3) selectively cleaves the carbon-carbon double bond of an unsaturated fatty acid,

forming two carbonyl-containing fragments (aldehydes and/or carboxylic acids). By analyzing

the mass-to-charge ratio (m/z) of these fragments using a mass spectrometer, the exact

location of the original double bond can be determined.

Experimental Workflow: Online Ozonolysis Electrospray Ionization Mass Spectrometry (OzESI-

MS)

Sample Infusion: The sample containing the fatty acid is dissolved in a suitable solvent and

continuously infused into the electrospray ionization (ESI) source of a mass spectrometer.

Ozone Introduction: A stream of ozone gas is introduced into the ESI source, where it reacts

with the analyte molecules in the gas phase.

Ionization and Fragmentation: The ozonolysis products are ionized by the ESI process and

enter the mass spectrometer.

Mass Analysis: The mass spectrometer separates and detects the ions based on their m/z

values. The masses of the fragment ions directly correspond to the cleaved portions of the

fatty acid, allowing for the unambiguous assignment of the double bond position.
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Signaling Pathways and Biological Activities
Petroselinic acid has been shown to possess a range of biological activities, including

antibacterial, antifungal, and immunomodulatory effects. These activities are mediated through

its interaction with specific cellular signaling pathways.

Antibacterial Activity: Inhibition of Quorum Sensing in
Staphylococcus aureus
Petroselinic acid has demonstrated significant efficacy in inhibiting biofilm formation and the

production of virulence factors in the pathogenic bacterium Staphylococcus aureus.[5][8] Its

mechanism of action involves the downregulation of key genes in the quorum-sensing system,

which bacteria use to coordinate their collective behavior.

Specifically, petroselinic acid has been shown to repress the expression of the quorum-sensing

regulator gene agrA and the virulence regulator gene saeR.[5][8] The Agr system is a central

regulator of virulence in S. aureus, controlling the expression of numerous toxins and enzymes.

By inhibiting this system, petroselinic acid effectively disarms the bacteria, reducing their ability

to cause disease.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/35647620/
https://journals.asm.org/doi/abs/10.1128/spectrum.01330-22
https://pubmed.ncbi.nlm.nih.gov/35647620/
https://journals.asm.org/doi/abs/10.1128/spectrum.01330-22
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Staphylococcus aureus

Petroselinic Acid

agrA

inhibits expression

saeRinhibits expression
Virulence Factors

promotes

Biofilm Formationpromotes

promotes

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Candida albicans

Petroselinic Acid

Fructose-1,6-bisphosphate
aldolase (Fba1p)

inhibits

Glycolysis/Gluconeogenesis

catalyzes

Fungal Growth

supports

 

Type I Interferon Signaling

Cytosolic DNA/RNA

cGAS / RIG-I

activates

TBK1

activates

p-TBK1

phosphorylation

IRF3

p-IRF3

phosphorylates

Type I IFN Production

induces

Petroselinic Acid

inhibits
phosphorylation

inhibits
phosphorylation

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b162617?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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